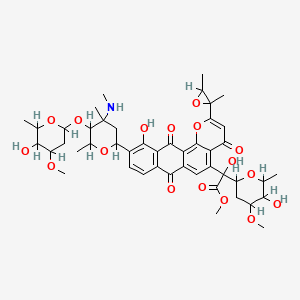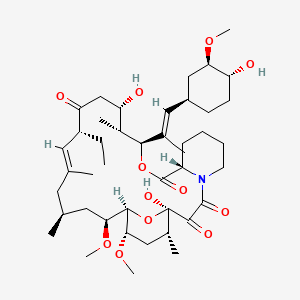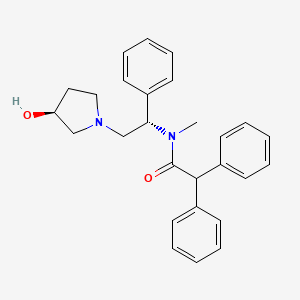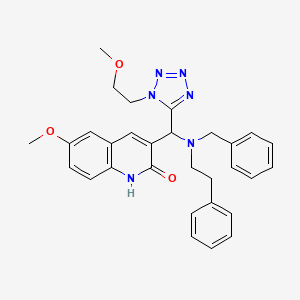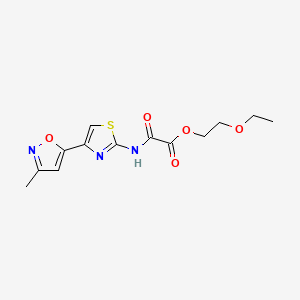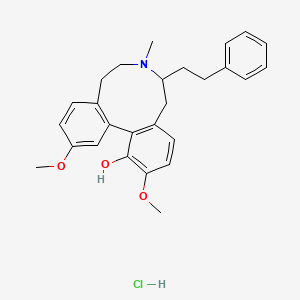
Plicacetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plicacetin is a disaccharide nucleoside antibiotic produced by the bacterium Streptomyces vinaceusdrappus. It is known for its antibacterial and antiviral properties, particularly against Mycobacterium tuberculosis, herpesvirus 1, and poliovirus . This compound functions as a peptidyl transferase inhibitor, blocking protein biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Plicacetin involves a complex multi-enzymatic process. The gene cluster responsible for its production has been cloned and heterologously expressed in Streptomyces lividans TK64 . This process involves the linkage of cytosine, p-aminobenzoic acid, and the terminal (+)-α-methylserine moieties . The inactivation of specific genes, such as the benzoate coenzyme A ligase gene and the N-acetyltransferase gene, has been shown to affect the production of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces vinaceusdrappus under controlled conditions. The fermentation broth is then processed to isolate and purify the antibiotic .
Chemical Reactions Analysis
Types of Reactions: Plicacetin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce analogs .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound include its analogs, such as this compound and northis compound . These analogs are produced by modifying specific functional groups within the molecule .
Scientific Research Applications
Plicacetin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside antibiotics . In biology and medicine, it is investigated for its potential as an antibacterial and antiviral agent . Its ability to inhibit protein synthesis makes it a valuable tool for studying the mechanisms of bacterial and viral infections . Additionally, this compound is explored for its potential use in treating multidrug-resistant tuberculosis and other infectious diseases .
Mechanism of Action
Plicacetin exerts its effects by inhibiting protein synthesis. It blocks peptide synthesis following aminoacyl-RNA formation . The compound prevents the binding of aminoacyl-tRNA to the ribosome, thereby inhibiting the elongation of the peptide chain . This action is mediated through the formation of a complex with the elongation factor EF-Tu and guanosine triphosphate .
Comparison with Similar Compounds
Plicacetin is unique among nucleoside antibiotics due to its disaccharide structure and specific mechanism of action . Similar compounds include this compound, bamicetin, and collismycin B . These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .
Properties
CAS No. |
43043-15-8 |
|---|---|
Molecular Formula |
C25H35N5O7 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
4-amino-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C25H35N5O7/c1-13-17(37-24-22(32)21(31)20(29(3)4)14(2)36-24)9-10-19(35-13)30-12-11-18(28-25(30)34)27-23(33)15-5-7-16(26)8-6-15/h5-8,11-14,17,19-22,24,31-32H,9-10,26H2,1-4H3,(H,27,28,33,34) |
InChI Key |
NFOMJDXALJABQF-SIPWQYCSSA-N |
SMILES |
CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O |
Canonical SMILES |
CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide benzamide, 4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-1,2-dihydro-2-oxo-4-pyrimidinyl)- plicacetin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



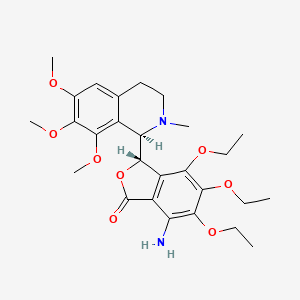
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)

